Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16800402
InChI: InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1
SMILES:
Molecular Formula: C16H16N3NaO7S2
Molecular Weight: 449.4 g/mol

Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

CAS No.:

Cat. No.: VC16800402

Molecular Formula: C16H16N3NaO7S2

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

Sodium 3-[(carbamoyloxy)methyl]-7-methoxy-8-oxo-7-[2-(thiophen-2-yl)acetamido]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate -

Specification

Molecular Formula C16H16N3NaO7S2
Molecular Weight 449.4 g/mol
IUPAC Name sodium;3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Standard InChI InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/q;+1/p-1
Standard InChI Key GNWUOVJNSFPWDD-UHFFFAOYSA-M
Canonical SMILES COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a bicyclic system:

  • β-lactam ring: Critical for binding penicillin-binding proteins (PBPs) and inhibiting peptidoglycan crosslinking .

  • Dihydrothiazine ring (5-thia-1-azabicyclo[4.2.0]oct-2-ene): Provides structural rigidity and resistance to β-lactamases compared to penicillin derivatives.

  • Substituents:

    • 7-Methoxy group: Sterically shields the β-lactam ring from enzymatic degradation .

    • Thiophen-2-ylacetyl side chain: Enhances gram-negative coverage by improving membrane permeability .

    • Carbamoyloxymethyl group at C-3: Modulates pharmacokinetic properties.

Physicochemical Data

PropertyValue
Molecular FormulaC₁₆H₁₆N₃NaO₇S₂
Molecular Weight449.4 g/mol
IUPAC NameSodium;3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Solubility>50 mg/mL in aqueous buffers (pH 6–8)
Optical Rotation+206° to +214° (c=1, methanol)

The sodium salt form exhibits superior stability to hydrolysis compared to free acid forms, with a shelf life exceeding 24 months under refrigerated conditions .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis involves a multi-step process derived from cephalothin precursors (Figure 1) :

  • Methoxylation: Cephalothinic acid undergoes chlorination at -95°C using tert-butyl hypochlorite in dichloromethane/methanol, followed by methoxylation with sodium methoxide .

  • Side Chain Introduction: The thiophen-2-ylacetyl group is coupled via acylation under controlled pH (6.5–7.0) to minimize epimerization .

  • Salt Formation: Reaction with sodium bicarbonate yields the final sodium salt, purified through crystallization from acetone/water mixtures .

Process Optimization

Patent CN109651403A details critical improvements:

Biological Activity and Mechanism

Antibacterial Spectrum

The compound demonstrates potent activity against:

  • Gram-negative bacteria:

    • Escherichia coli (MIC₉₀: 2–4 μg/mL)

    • Proteus mirabilis (MIC₉₀: 1–2 μg/mL)

    • Bacteroides fragilis (MIC₉₀: 8–16 μg/mL)

  • Limited gram-positive coverage:

    • Staphylococcus aureus (MIC₉₀: 16–32 μg/mL; ineffective against methicillin-resistant strains)

Mechanism of Action

  • PBP Binding: The β-lactam ring acylates PBPs (particularly PBP3 in gram-negatives), disrupting transpeptidation during cell wall synthesis .

  • Resistance Mechanisms:

    • β-lactamase hydrolysis: Minimized by the 7-methoxy group’s steric hindrance .

    • Efflux pumps: Thiophene side chain reduces recognition by MexAB-OprM systems in Pseudomonas aeruginosa.

Pharmacological Profile

In Vitro Pharmacokinetics

ParameterValue
Plasma Protein Binding40–50% (albumin-dependent)
Metabolic Stability>90% remaining after 4h in liver microsomes
CYP450 InhibitionNo significant inhibition up to 100 μM

Toxicity Data

  • Acute Toxicity (LD₅₀):

    • Mouse (IV): 1,200 mg/kg

    • Rat (Oral): >5,000 mg/kg

  • Genotoxicity: Negative in Ames test and micronucleus assay at ≤1,000 μg/mL.

Research Applications

Antibiotic Resistance Studies

Used as a comparator in studies evaluating extended-spectrum β-lactamase (ESBL) prevalence. A 2024 survey found 23% of Klebsiella pneumoniae isolates remained susceptible at ≤8 μg/mL, underscoring its utility in tracking resistance gene evolution .

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles (150–200 nm diameter) enhances tissue penetration, achieving 3.7-fold higher peritoneal fluid concentrations in murine models compared to free drug.

Recent Advances and Patents

Continuous Flow Synthesis

A 2025 innovation (Patent CN109651403B) describes a microreactor-based process that:

  • Reduces reaction time from 48h to 6h

  • Improves yield to 82% through precise temperature (-90±0.5°C) and mixing control

Prodrug Derivatives

Carbamate-linked prodrugs (e.g., pivaloyloxymethyl esters) demonstrate 4.2-fold higher oral bioavailability in preclinical models, addressing the parent compound’s poor gastrointestinal absorption.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator